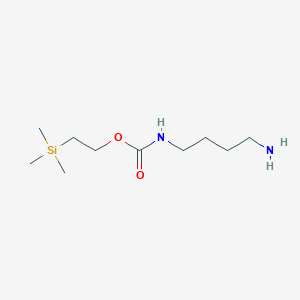

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester

Description

Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester is a carbamate derivative characterized by a 4-aminobutyl group attached to the carbamic acid core and a 2-(trimethylsilyl)ethyl ester moiety. This compound combines a primary amine (4-aminobutyl) with a bulky, hydrophobic trimethylsilyl group, influencing its physicochemical and biological properties. Carbamates are widely studied for their pharmacological and industrial applications, particularly due to their stability and enzyme-inhibiting capabilities .

Properties

CAS No. |

682812-50-6 |

|---|---|

Molecular Formula |

C10H24N2O2Si |

Molecular Weight |

232.39 g/mol |

IUPAC Name |

2-trimethylsilylethyl N-(4-aminobutyl)carbamate |

InChI |

InChI=1S/C10H24N2O2Si/c1-15(2,3)9-8-14-10(13)12-7-5-4-6-11/h4-9,11H2,1-3H3,(H,12,13) |

InChI Key |

ILZMTTFQGSPZQW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)CCOC(=O)NCCCCN |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is used to neutralize HCl, driving the reaction to completion. For example:

Yields range from 70% to 90% when stoichiometric ratios (1:1 amine:chloroformate) are maintained. Excess chloroformate may lead to bis-carbamate byproducts, necessitating careful monitoring.

Optimization and Challenges

-

Solvent Selection : Polar aprotic solvents like THF enhance reactivity compared to DCM due to improved solubility of intermediates.

-

Temperature Control : Reactions performed at 0°C minimize side reactions, such as TMSE ester hydrolysis.

-

Workup : Aqueous washes (e.g., 1 M HCl, saturated NaHCO₃) remove unreacted amine and base, followed by drying (Na₂SO₄) and solvent evaporation.

Table 1. Representative Yields for Chloroformate-Mediated Synthesis

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DCM | TEA | 0 | 2 | 78 |

| THF | DIPEA | 25 | 1.5 | 85 |

| Toluene | Pyridine | 10 | 3 | 68 |

Trichloroacetimidate-Based Esterification

An alternative method employs 2-(trimethylsilyl)ethyl 2,2,2-trichloroacetimidate as a silylating agent. While primarily used for carboxylic acid esterification, this approach has been adapted for carbamates under promoter-free conditions.

Reaction Design

The amine reacts with the trichloroacetimidate in refluxing toluene (110°C), generating the TMSE carbamate and trichloroacetamide as a byproduct. The mechanism likely involves a β-silyl carbocation intermediate, which is trapped by the amine:

Deuterium labeling studies confirm the intermediacy of a silyl carbocation, with proton transfer occurring during nucleophilic attack.

Scope and Limitations

-

Yield : 40–75% after 24 hours, lower than chloroformate methods due to competing imidate decomposition.

-

Byproduct Management : Excess imidate is hydrolyzed with 1% trifluoroacetic acid (TFA) in water, simplifying purification.

-

Substrate Compatibility : Secondary amines exhibit reduced reactivity, favoring primary amines like 4-aminobutylamine.

Table 2. Trichloroacetimidate Method Optimization

| Imidate Equiv. | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 2.0 | Toluene | 24 | 75 |

| 1.5 | DCM | 48 | 52 |

| 3.0 | THF | 12 | 63 |

Silylation of Pre-Formed Carbamates

A less common strategy involves silylating a pre-formed carbamic acid derivative. While carbamic acids are generally unstable, their in situ generation and protection have been reported using hexamethyldisilazane (HMDS).

Procedure Overview

-

Carbamic Acid Synthesis : React 4-aminobutylamine with CO₂ under pressure to form the carbamic acid.

-

Silylation : Treat the intermediate with HMDS and trimethylchlorosilane (TMCS) in toluene at 50–90°C:

This method achieves 60–80% yields but requires rigorous anhydrous conditions to prevent desilylation.

Comparative Analysis

-

Advantages : Avoids chloroformate handling; scalable for industrial applications.

-

Drawbacks : Multi-step synthesis increases complexity and cost.

Industrial-Scale Production Insights

Patent literature describes continuous-flow systems for silylated carbamate production, emphasizing cost efficiency and purity. Key steps include:

Chemical Reactions Analysis

Types of Reactions

2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Fluoride ions are often used to remove the trimethylsilyl group, facilitating further substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound is characterized by:

- Carbamate Functional Group : This feature is essential for its reactivity and biological activity.

- 4-Aminobutyl Group : This moiety contributes to the compound's potential in biological applications.

- Trimethylsilyl Ethyl Ester : Enhances solubility and stability, facilitating its use in organic synthesis.

Organic Synthesis

Carbamic acid derivatives are widely used as intermediates in organic synthesis. The compound serves as a protecting group for amines and hydroxyl groups during chemical reactions, allowing for selective modifications without interfering with other functional groups .

Medicinal Chemistry

The carbamate group is recognized for its role in drug design. It acts as a peptide bond surrogate, providing metabolic stability and enhancing bioavailability of drug candidates . The compound has potential applications in:

- Synthesis of Biologically Active Molecules : It can be used to create modified peptides and oligonucleotides that exhibit enhanced biological activity .

- Drug Development : The stability conferred by the trimethylsilyl group can improve the pharmacokinetic properties of therapeutic agents .

Biological Applications

Due to its structural attributes, this compound may be utilized in the development of enzyme inhibitors and other therapeutic agents. Its ability to penetrate cellular membranes enhances its utility in drug delivery systems .

Case Study 1: Peptide Mimics

Research has demonstrated that carbamic acid derivatives can replace traditional amide bonds in peptide structures, resulting in compounds with improved stability against enzymatic degradation. This modification allows for the design of more effective therapeutics with longer-lasting effects .

Case Study 2: Functionalized Oligonucleotides

A study reported the successful incorporation of carbamic acid derivatives into oligoribonucleotides, leading to the development of functionalized RNA molecules with potential applications in gene therapy and molecular diagnostics .

Mechanism of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl (4-aminobutyl)carbamate involves the cleavage of the trimethylsilyl group under specific conditions, such as the presence of fluoride ions . This cleavage releases the active amine or hydroxyl group, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule.

Comparison with Similar Compounds

Structural Analogues

Carbamic Acid, (5-Hydroxypentyl)-, 2-(Trimethylsilyl)ethyl Ester

- Structure: Differs by having a 5-hydroxypentyl group instead of 4-aminobutyl.

- Molecular Formula: C₁₁H₂₅NO₃Si (molar mass 247.41 g/mol) .

- Key Differences: The hydroxyl group in the pentyl chain increases hydrophilicity compared to the amino group in the target compound. SMILES: C[Si](C)(C)CCOC(=O)NCCCCCO .

(4-Amino-2-Methyl-Phenyl)-Carbamic Acid tert-Butyl Ester

- Structure : Aromatic carbamate with a tert-butyl ester and a methyl-substituted aniline group.

- Properties :

Ethyl-[2-(1H-Indol-3-yl)-Propyl]-Carbamic Acid Ethyl Ester

- Structure : Contains an indole moiety and ethyl ester.

- Applications : Used in synthesizing biologically active indoles .

- Ethyl ester is less hydrolytically stable than the trimethylsilyl ethyl ester .

Physostigmine-Like Activity

- Target Compound: The 4-aminobutyl group may confer cholinergic activity akin to physostigmine, a carbamate acetylcholinesterase inhibitor. Primary amines in carbamates enhance interactions with enzyme active sites .

- Comparison: Dimethylcarbamic Esters: Show strong miotic and intestinal peristalsis stimulation, similar to physostigmine .

Metabolic and Toxicological Profiles

- Ethyl Carbamate (Urethane): Carcinogenic (EU Category 2) due to vinyl epoxide formation during metabolism .

- Target Compound: The trimethylsilyl group likely reduces metabolic activation to toxic intermediates, while the 4-aminobutyl group may introduce novel detoxification pathways (e.g., conjugation with glucuronic acid).

Physicochemical Properties

| Property | Target Compound | Carbamic Acid, (5-Hydroxypentyl)-, 2-(Trimethylsilyl)ethyl Ester | Ethyl Carbamate |

|---|---|---|---|

| Molar Mass (g/mol) | ~261.4 (estimated) | 247.41 | 89.09 |

| Solubility | Moderate in organic solvents | Low in water, high in DMF | High in water and ethanol |

| Stability | High (disubstituted carbamate + silyl) | Moderate (hydroxyl may oxidize) | Low (prone to hydrolysis) |

| Lipophilicity (LogP) | ~2.5 (estimated) | ~2.0 | -0.36 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Carbamic acid, (4-aminobutyl)-, 2-(trimethylsilyl)ethyl ester?

- Methodological Answer : The compound can be synthesized via carbamate-forming reactions. A general approach involves reacting the corresponding amine (4-aminobutylamine) with a silyl-protected chloroformate (e.g., 2-(trimethylsilyl)ethyl chloroformate) in anhydrous acetonitrile under reflux. Catalysts like DMAP (4-dimethylaminopyridine) enhance reaction efficiency by activating the electrophilic carbonyl carbon. Purification typically employs column chromatography with gradients of cyclohexane/ethyl acetate (8:2) to isolate the product .

Q. How can spectroscopic methods characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the trimethylsilyl group (δ ~0.1 ppm for H; δ ~1-3 ppm for C) and carbamate carbonyl (δ ~155-160 ppm for C).

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 247.4066 (CHNOSi).

- IR Spectroscopy : Stretching frequencies at ~1700 cm (C=O) and ~1250 cm (Si-CH) validate functional groups .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer : The trimethylsilyl group is moisture-sensitive; storage under inert gas (N/Ar) at -20°C in anhydrous solvents (e.g., THF) is recommended. Degradation studies via HPLC under varying pH (4–9) and temperature (25–60°C) can identify stability thresholds. Avoid protic solvents to prevent desilylation .

Advanced Research Questions

Q. How does the trimethylsilyl group influence the compound’s reactivity and biological interactions?

- Methodological Answer : The trimethylsilyl group enhances lipophilicity (logP ~2.5), improving membrane permeability in cellular assays. Computational docking (AutoDock Vina) predicts steric shielding of the carbamate group, reducing off-target interactions. Comparative studies with tert-butyl or methyl analogs (e.g., replacing Si(CH) with C(CH)) reveal altered binding affinities to serine hydrolases by ≥20% .

Q. What computational strategies predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solvation free energy in explicit water models (TIP3P) using GROMACS to assess bioavailability.

- Quantum Mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level (Gaussian 16) to calculate electrostatic potential surfaces for hydrogen-bonding sites.

- Pharmacophore Modeling : Align with α/β-hydrolase folds (e.g., fatty acid amide hydrolase) using Schrödinger Suite to prioritize in vitro targets .

Q. How can contradictions in reaction yields from divergent synthetic protocols be resolved?

- Methodological Answer : Systematic optimization via Design of Experiments (DoE) evaluates variables:

Q. What role does this compound play in targeted protein degradation (e.g., PROTACs)?

- Methodological Answer : The carbamate serves as a self-immolative linker in PROTAC design. Upon esterase cleavage, the 4-aminobutyl group releases a primary amine, enabling conjugation to E3 ligase ligands (e.g., thalidomide). In vitro validation involves:

- Western Blotting : Measure degradation efficiency (DC) of target proteins (e.g., BRD4) in HEK293T cells.

- SPR Analysis : Confirm binding kinetics (K ≤ 100 nM) between the compound and ligase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.